

Application Notes and Protocols: Utilizing Stigmatellin X in Mitochondrial Respiration Assays

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Compound of Interest

Compound Name: *Stigmatellin X*

Cat. No.: *B1233567*

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Introduction

Stigmatellin X is a polyketide natural product isolated from the myxobacterium *Stigmatella aurantiaca*. It belongs to the stigmatellin family of compounds, which are highly potent inhibitors of mitochondrial respiration. **Stigmatellin X** functions by specifically targeting Complex III (cytochrome bc₁ complex) of the electron transport chain (ETC). This property makes it a valuable tool for researchers studying mitochondrial function, cellular bioenergetics, and the pathophysiology of mitochondrial dysfunction. These application notes provide a detailed overview of **Stigmatellin X**'s mechanism of action and protocols for its use in key mitochondrial respiration assays.

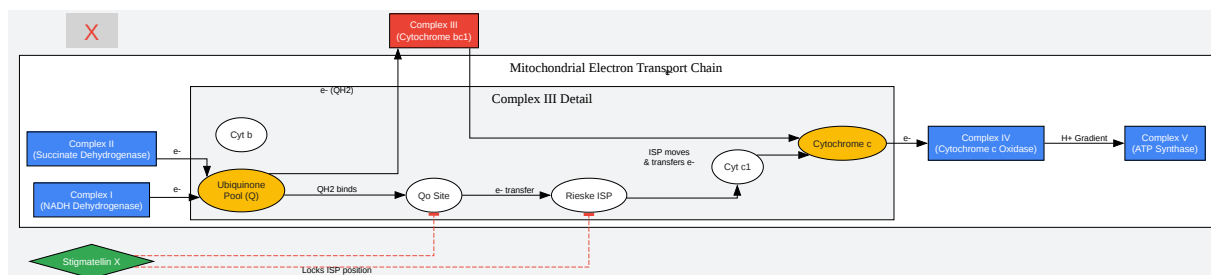
Mechanism of Action

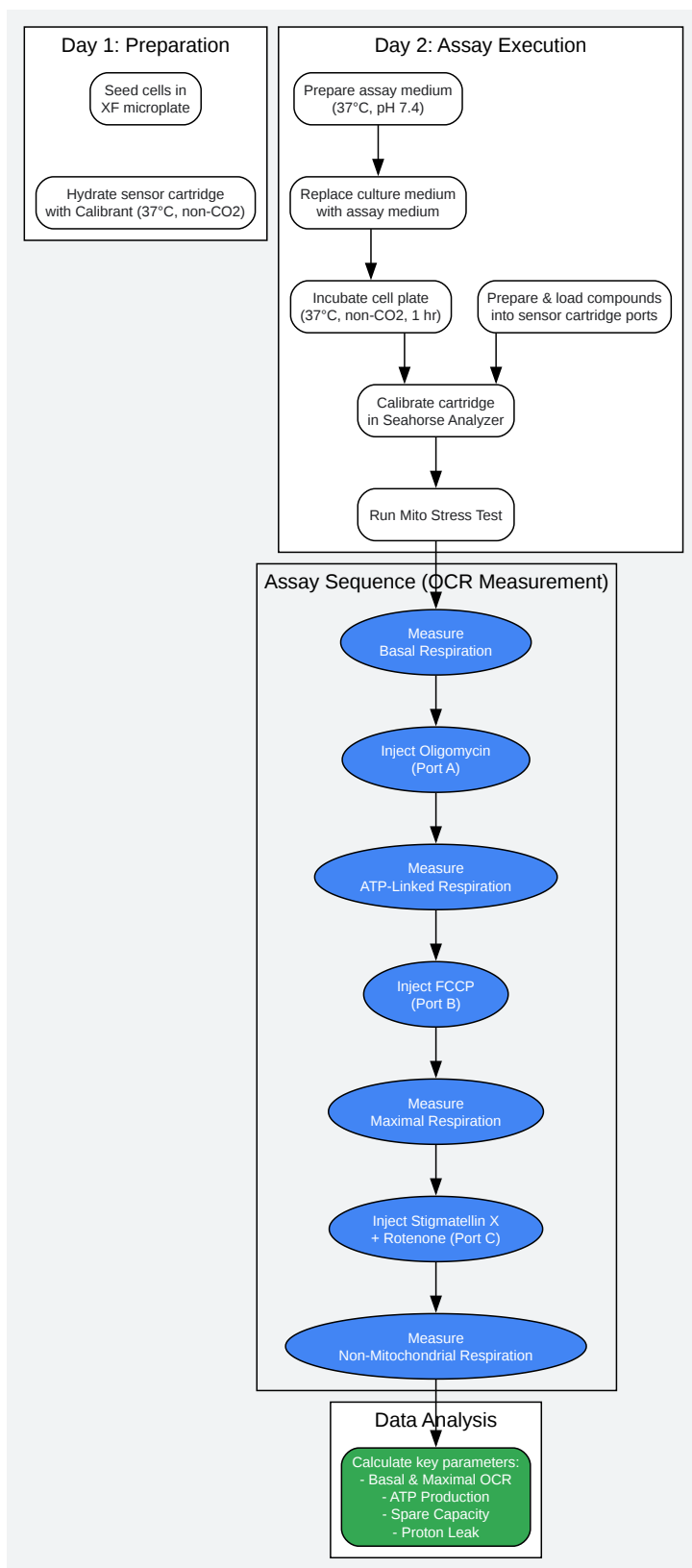
Stigmatellin X exerts its inhibitory effect by binding to the quinol oxidation (Qo) site within the cytochrome bc₁ complex of the mitochondrial inner membrane.^[1] Its mechanism is precise and well-characterized:

- **Binding to the Qo Site:** **Stigmatellin X** binds to the Qo site, a pocket on the cytochrome b subunit of Complex III. This site is where ubiquinol (Coenzyme Q10, reduced form) normally docks to transfer electrons.

- **Interaction with Rieske Iron-Sulfur Protein (ISP):** A critical feature of its inhibitory action is the formation of a hydrogen bond with the histidine residue (His-181) of the Rieske Iron-Sulfur Protein (ISP), a key mobile subunit of Complex III.[\[1\]](#)
- **Inhibition of Electron Transfer:** This binding event locks the ISP in a fixed position, preventing its movement. The movement of the ISP is essential for shuttling electrons from ubiquinol to cytochrome c1. By arresting this movement, **Stigmatellin X** effectively halts the flow of electrons through Complex III.[\[1\]](#)
- **Increased Midpoint Potential:** The binding of stigmatellin dramatically increases the midpoint redox potential of the ISP's 2Fe-2S cluster from approximately +290 mV to +540 mV, further impeding its ability to accept electrons.[\[1\]](#)

This inhibition of Complex III disrupts the proton motive force, leading to a decrease in mitochondrial ATP synthesis and a collapse of the mitochondrial membrane potential. At higher concentrations, stigmatellin may also exhibit off-target effects, including the inhibition of Complex I.[\[1\]](#)





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References

- 1. Stigmatellin - Wikipedia [en.wikipedia.org]
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